molecular formula C14H16N4O3S2 B4668558 methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4668558
M. Wt: 352.4 g/mol
InChI Key: TYBWHFBCFLOGTL-UHFFFAOYSA-N
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Description

Methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3S2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.06638273 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing a 1h-1,2,4-triazol-3-amine moiety, such as the one , have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

It is known that 1h-1,2,4-triazol-3-amine derivatives interact with their targets in a way that can inhibit or alter their function . This interaction can lead to changes in the biological processes that these targets are involved in.

Biochemical Pathways

Given its potential use in the synthesis of antifungal, anticancer, and cardiovascular disease-related drugs , it can be inferred that it may affect pathways related to cell growth and proliferation, fungal cell wall synthesis, and cardiovascular function.

Result of Action

Based on its potential use in the synthesis of antifungal, anticancer, and cardiovascular disease-related drugs , it can be inferred that it may have effects such as inhibiting cell growth, disrupting fungal cell wall synthesis, or modulating cardiovascular function.

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in several studies. For example, the safety of some compounds was evaluated on MRC-5 as a normal cell line .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-21-13(20)11-8-4-2-3-5-9(8)23-12(11)17-10(19)6-22-14-15-7-16-18-14/h7H,2-6H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBWHFBCFLOGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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